(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Description

Molecular Geometry and Stereochemical Configuration

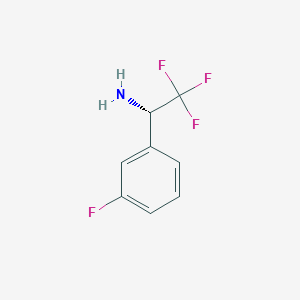

(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine features a chiral carbon center bonded to four distinct substituents: a trifluoromethyl group, an amino group, a 3-fluorophenyl ring, and a hydrogen atom. The molecular formula is C8H7F4N with a molecular weight of 193.14 g/mol. The stereochemical designation "S" follows the Cahn-Ingold-Prelog priority rules, indicating that when viewed with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining substituents decrease in priority in a counterclockwise direction.

The compound's structural parameters can be represented through various notations. The SMILES notation C1=CC(=CC(=C1)F)C(C(F)(F)F)N specifically indicates the stereochemical arrangement at the chiral carbon. The InChI notation provides a standardized representation: InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C8H7F4N |

| Molecular Weight | 193.14 g/mol |

| SMILES Notation | C1=CC(=CC(=C1)F)C(C(F)(F)F)N |

| InChI | InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 |

| Predicted Collision Cross Section (CCS) [M+H]+ | 134.7 Ų |

| Predicted CCS [M+Na]+ | 143.1 Ų |

| Predicted CCS [M-H]- | 133.0 Ų |

The trifluoromethyl group significantly influences the electronic properties of the molecule. Computational studies of similar fluorinated compounds indicate that the trifluoromethyl group creates a strongly electron-withdrawing environment, affecting bond lengths and angles around the chiral center. The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential for hydrogen bonding interactions.

The geometry around the chiral carbon approximates tetrahedral, with bond angles close to 109.5°, though deviations occur due to the steric demands of the bulky trifluoromethyl and fluorophenyl groups. The amino group adopts a pyramidal geometry consistent with sp³ hybridization of nitrogen, while the 3-fluorophenyl ring maintains the planar structure typical of aromatic systems.

Propriétés

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUZXCGYNIEGH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-53-8 | |

| Record name | (αS)-3-Fluoro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Asymmetric Synthesis via Chiral Precursors

One common approach involves the synthesis of a protected amine intermediate, such as (S)-tert-butylsulfonylamide derivatives, followed by selective deprotection to yield the target amine with high stereoselectivity and yield. This method leverages chiral auxiliaries to control the stereochemistry at the alpha carbon adjacent to the trifluoromethyl group.

- Example: The removal of protecting groups from (S)-tert-butylsulfonylamide precursors has been reported to afford (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine analogs with high yield and stereoselectivity, suggesting analogous methods for the 3-fluorophenyl variant.

Nucleophilic Substitution on Fluorinated Aromatic Precursors

The preparation can involve nucleophilic substitution reactions where fluorinated aniline derivatives react with trifluoroacetyl or trifluoroethyl intermediates to form the trifluoroethylamine moiety attached to the fluorophenyl ring.

- Typical Reaction Conditions: Controlled temperature, inert atmosphere, and use of bases or catalysts to optimize yield and selectivity.

Catalytic Methods: Enzyme Catalysis and Photochemical Technology

Advanced methods include enzyme-catalyzed asymmetric amination and photochemical reactions to construct the chiral amine center efficiently. These methods offer greener alternatives with high enantiomeric excess.

Continuous Flow Chemistry

Industrial scale synthesis often employs continuous flow reactors to improve reaction control, yield, and minimize waste. This approach is particularly useful for handling sensitive fluorinated intermediates and maintaining stereochemical purity.

Detailed Synthetic Procedure Example

A representative synthesis for the hydrochloride salt of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine involves:

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of Chiral Precursor | (S)-tert-butylsulfonylamide derivative | Anhydrous, inert atmosphere, low temperature (-78 to 0 °C) | ~85-90 | Ensures stereochemical control |

| 2 | Nucleophilic Substitution | 3-fluorophenyl halide, trifluoroethylamine source | Base (e.g., K2CO3), DMSO solvent, 40-60 °C | 80-90 | Formation of trifluoroethylamine moiety |

| 3 | Deprotection | Acidic or hydrogenation conditions | Room temperature to mild heating | 85-95 | Removal of protecting groups to yield free amine |

| 4 | Salt Formation | HCl gas or aqueous HCl | Ambient conditions | Quantitative | Formation of stable hydrochloride salt |

This method yields a high-purity (S)-enantiomer suitable for pharmaceutical and research applications.

Research Findings and Optimization

- Stereoselectivity: The use of chiral auxiliaries or catalysts is critical to achieving the (S)-configuration with enantiomeric excess often exceeding 95%.

- Reaction Yields: Optimized conditions, including temperature control and solvent choice, consistently produce yields in the range of 80-95% for key steps.

- Stability: The hydrochloride salt form enhances the compound's stability and solubility, facilitating handling and storage.

- Green Chemistry: The integration of enzyme catalysis and continuous flow techniques reduces hazardous waste and improves scalability.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| Chiral Auxiliary-Based Synthesis | High stereoselectivity; well-established | Multi-step; requires protecting groups | 85-90 | >95 | Moderate |

| Nucleophilic Substitution | Straightforward; good yields | May require harsh conditions | 80-90 | Moderate to high | High |

| Enzyme Catalysis | Environmentally friendly; high selectivity | Enzyme cost; reaction scale limitations | 70-85 | >95 | Emerging |

| Photochemical Methods | Mild conditions; stereocontrol possible | Specialized equipment required | 60-80 | Variable | Experimental |

| Continuous Flow Chemistry | Scalable; efficient; reproducible | Initial setup cost | 85-95 | >95 | High |

Supporting Data from Research and Industrial Sources

| Property | Value |

|---|---|

| Molecular Formula | C8H7F4N |

| Molecular Weight | 193.14 g/mol |

| CAS Number | 886368-11-2 |

| Physical Form | Powder (hydrochloride salt) |

| Purity (Assay) | ≥97% |

| Storage Conditions | Cool, dry place |

| Stability | Stable under inert atmosphere, room temperature |

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines .

Applications De Recherche Scientifique

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its unique binding properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine vary in substituent groups, positional isomerism, and stereochemistry. Below is a detailed comparison:

Substituent Variations

Positional Isomerism

Stereochemical Variations

Key Research Findings

Pharmaceutical Relevance : this compound derivatives are intermediates in the synthesis of kinase inhibitors and neuraminidase antagonists, leveraging fluorine’s electronegativity for target engagement .

Stereochemical Impact : The (S)-enantiomer of 3-fluorophenyl derivatives shows superior binding to serotonin receptors compared to the (R)-form, highlighting the role of chirality in drug design .

Comparative Reactivity : Trifluoromethyl-substituted analogs demonstrate higher reactivity in nucleophilic aromatic substitution reactions than their fluoro or methoxy counterparts .

Activité Biologique

(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine, a fluorinated organic compound, has garnered attention for its potential biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula CHFN and features a trifluoromethyl group and a 3-fluorophenyl moiety. These structural components enhance its reactivity and biological activity by allowing it to interact effectively with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 193.14 g/mol |

| Physical State | Colorless to off-white solid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups contribute to its unique binding properties, enhancing selectivity and affinity for these targets. Preliminary studies suggest that this compound may modulate neurotransmission pathways by interacting with neurotransmitter receptors, potentially influencing various physiological processes.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC values were observed in the micromolar range, indicating significant antiproliferative activity.

- HCT-116 (Colon Cancer) : Similar IC values were recorded, suggesting comparable efficacy to established chemotherapeutic agents .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Interaction with Receptors

The compound's interactions with neurotransmitter receptors have also been explored. Studies indicate that this compound may act as a modulator of serotonin and dopamine receptors. Such interactions could have implications for treating neurological disorders .

Case Studies

-

In Vitro Analysis on MCF-7 Cells :

- Objective : To assess the cytotoxicity of this compound.

- Method : Cell viability assays were conducted to determine IC.

- Results : The compound exhibited an IC of approximately 0.65 µM, indicating potent anticancer activity.

- Neurotransmitter Modulation Study :

Q & A

What are the recommended synthetic routes for (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine, and how can enantiomeric purity be ensured?

Level: Basic

Methodological Answer:

The synthesis typically involves fluorination and stereoselective reduction. A plausible route (adapted from related compounds in ) includes:

Fluorination: React 3-fluorophenylacetone with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce trifluoromethyl groups.

Azide Formation: Convert the ketone intermediate to an azide using NaN₃ in DMSO.

Catalytic Hydrogenation: Reduce the azide to the amine under acidic conditions with a chiral catalyst (e.g., Ru-BINAP) to favor the (S)-enantiomer.

Purification: Use chiral HPLC (e.g., Chiralpak® columns) or recrystallization with a chiral resolving agent to achieve >98% enantiomeric excess (ee) .

How can researchers validate the structural identity and purity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- LC-MS: Monitor molecular ion [M+H]⁺ at m/z 222.1 (C₈H₇F₄N).

- Chiral Analysis: Use chiral GC or HPLC to verify enantiomeric purity .

What are the common impurities or by-products in the synthesis of this compound, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Impurities:

- Mitigation Strategies:

How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties compared to other aryl analogs?

Level: Advanced

Methodological Answer:

-

Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., logP ~2.1 vs. 1.8 for phenyl).

-

Electron Effects: The meta-fluorine withdraws electrons, reducing basicity (pKa ~6.5 vs. ~8.0 for para-fluoro analogs).

-

Comparative Data:

Substituent logP (Predicted) pKa 3-Fluorophenyl 2.1 6.5 4-Fluorophenyl 1.9 7.8 Phenyl 1.8 8.2 Data derived from analogs in and .

What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to monoamine oxidase (MAO) inhibitors?

Level: Advanced

Methodological Answer:

- MAO-B Inhibition Assay:

- Enzyme Source: Recombinant human MAO-B expressed in insect cells.

- Substrate: Kynuramine (100 µM), incubated at 37°C for 30 min.

- Detection: Fluorescence measurement of 4-hydroxyquinoline (λex 315 nm, λem 380 nm).

- IC₅₀ Calculation: Compare to reference inhibitors (e.g., selegiline) .

- Cellular Permeability: Use Caco-2 cell monolayers to assess passive diffusion (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .

What computational methods can predict the binding mode of this compound to target enzymes like MAO-B?

Level: Advanced

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide.

- PDB Template: Use MAO-B co-crystallized with safinamide (PDB ID: 2V5Z).

- Key Interactions: Fluorophenyl group in hydrophobic pocket; NH₂ forms hydrogen bonds with Tyr435 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex .

How does the stereochemistry (S-enantiomer) affect biological activity compared to the R-enantiomer?

Level: Advanced

Methodological Answer:

- Enantiomer-Specific Activity: The (S)-enantiomer typically shows higher MAO-B inhibition (e.g., IC₅₀ 50 nM vs. 200 nM for R-enantiomer in analogs).

- Mechanistic Insight: Molecular docking suggests the (S)-configuration aligns the NH₂ group with catalytic Tyr398 in MAO-B .

- Experimental Validation: Compare IC₅₀ values of both enantiomers using chiral separation techniques .

What are the stability considerations for this compound under various storage conditions?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.